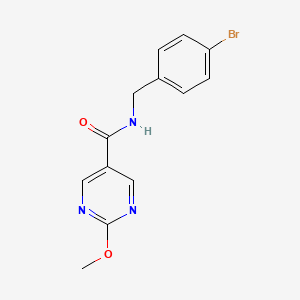

![molecular formula C13H14N2O3S2 B2727600 Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate CAS No. 403836-17-9](/img/structure/B2727600.png)

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate is a chemical compound with the molecular formula C11H9NO3S . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The InChI code for Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate is 1S/C11H10NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6,16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate has a molecular weight of 236.27 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Protein-Tyrosine Phosphatase 1B Inhibitors Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for the treatment of type 2 diabetes and obesity. These compounds exhibited inhibitory activity, with some showing significant potential as rapid reversible (mixed-type) inhibitors of PTP-1B. Docking studies suggested potential hydrogen bond interactions with the catalytic amino acid residues, highlighting their therapeutic potential (Navarrete-Vázquez et al., 2012).

Synthetic Methodologies A study explored the synthesis of 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates from Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate under solvent-free conditions, demonstrating a mild, efficient preparation method for these compounds, which have potential applications in medicinal chemistry (Meziane et al., 1998).

Antitumor Activities Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was used as a starting point for synthesizing various derivatives with thiophene, pyrazole, and coumarin moieties, incorporating a benzo[d]imidazole unit. These compounds were evaluated for antitumor activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, with several showing promising potencies, indicating their potential as cancer therapies (Mohareb & Gamaan, 2018).

Chemosensors A benzothiazole-based chemosensor was developed for the detection of Cu2+ and Hg2+ ions in semi-aqueous media. This sensor showed significant fluorescence quenching in the presence of these ions, indicating its potential application in environmental monitoring and the study of metal-related biological processes (Wagh et al., 2015).

Corrosion Inhibition Benzothiazole derivatives were synthesized and tested as corrosion inhibitors for carbon steel in a 1 M HCl solution. These studies found that such compounds could significantly reduce corrosion, suggesting their utility in industrial applications to enhance the longevity and durability of metal structures (Hu et al., 2016).

Wirkmechanismus

Target of Action

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes .

Biochemical Pathways

This compound, as a benzothiazole derivative, may affect the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . This can lead to downstream effects such as disruption of cell wall integrity and ultimately, bacterial death.

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of the bacterial cell wall, leading to impaired growth or death of the bacteria .

Eigenschaften

IUPAC Name |

ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-2-18-12(17)8-19-7-11(16)15-13-14-9-5-3-4-6-10(9)20-13/h3-6H,2,7-8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXMNJFDTGJKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2727518.png)

![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)

![2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2727521.png)

![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)

![3-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2727532.png)

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)

![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)